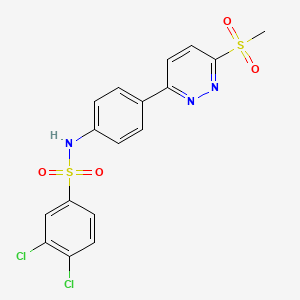
3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antioxidant Potential
- Schiff bases of benzenesulfonamide, related to the compound , show significant enzyme inhibition potential against AChE and BChE enzymes, with promising antioxidant properties (Kausar et al., 2019).
Antitumor Activity
- Some chlorinated benzenesulfonamide derivatives exhibited excellent in vitro antitumor activity, with potential interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
Antimicrobial Properties
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Membrane-bound Phospholipase A2 Inhibition
- A series of benzenesulfonamides, similar to the compound , have been evaluated as potent inhibitors of membrane-bound phospholipase A2, showing protective effects in myocardial infarction models (Oinuma et al., 1991).
Photodynamic Therapy Application
- Zinc phthalocyanine derivatives substituted with benzenesulfonamide show high singlet oxygen quantum yield, making them promising for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Conformation and Supramolecular Architecture
- Arylsulfonamide derivatives, including those similar to the compound , display significant conformation differences that influence their molecular and supramolecular structures, impacting their biological activity (Borges et al., 2014).
Cyclooxygenase-2 Inhibition
- Molecular docking studies on tetrazole derivatives related to benzenesulfonamides suggest their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
3,4-dichloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S2/c1-27(23,24)17-9-8-16(20-21-17)11-2-4-12(5-3-11)22-28(25,26)13-6-7-14(18)15(19)10-13/h2-10,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCILVDFAEDOHCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2401511.png)
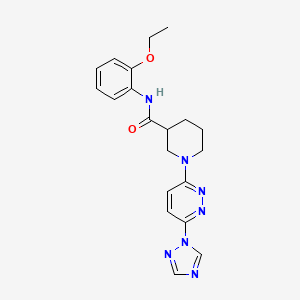
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2401513.png)
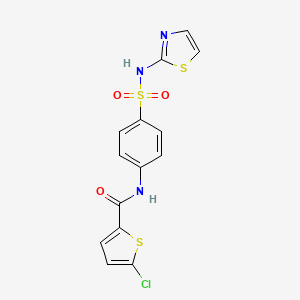
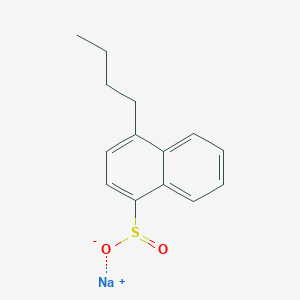
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401518.png)
![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)
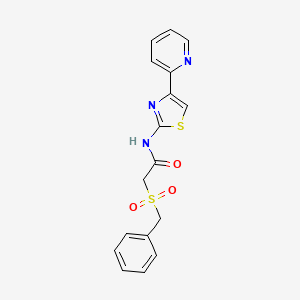
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)
![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)
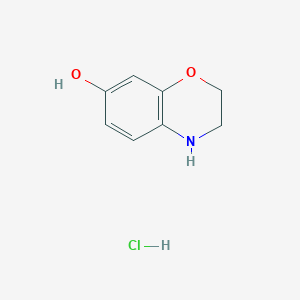
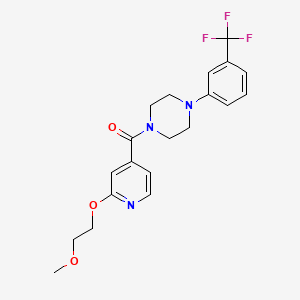
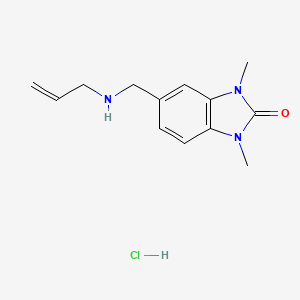
![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)